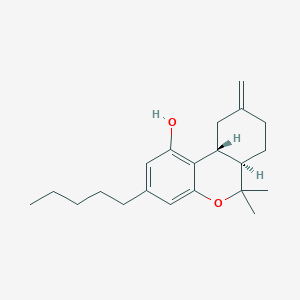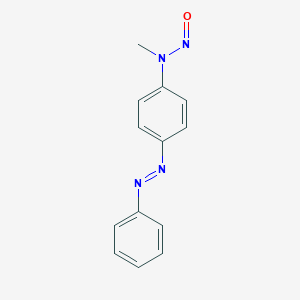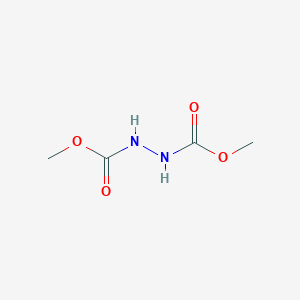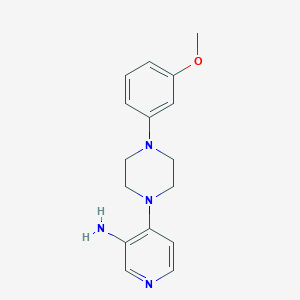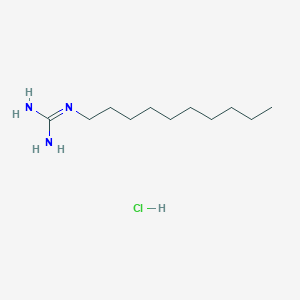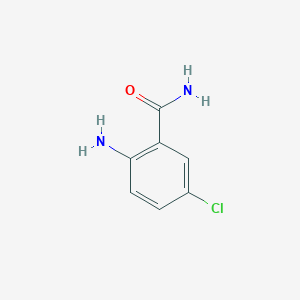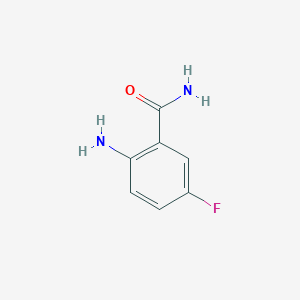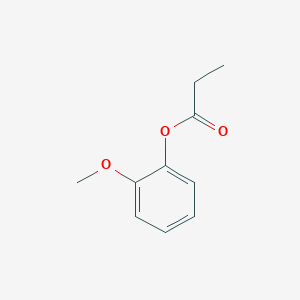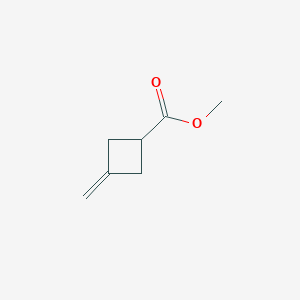
Methyl 3-methylenecyclobutanecarboxylate
描述
Methyl 3-methylenecyclobutanecarboxylate is a compound that belongs to the family of cyclobutane derivatives, which are known for their unique chemical properties due to the strained four-membered ring structure. These compounds are of significant interest in synthetic organic chemistry for their potential applications in creating complex molecular architectures.
Synthesis Analysis
The synthesis of cyclobutane derivatives can be achieved through various methods. For instance, the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation leads to the formation of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, showcasing the potential for synthesizing complex cyclobutane structures using light-induced reactions . Anionic polymerization using tert-butyllithium and aluminum bisphenoxide has been employed to synthesize polymers from methyl bicyclobutane-1-carboxylate, indicating the versatility of cyclobutane derivatives in polymer chemistry . Additionally, the synthesis of methyl 3-methylcyclobutene-1-carboxylate from N-(1-propenyl)piperidine and methyl acrylate followed by methylation and base treatment demonstrates another pathway to cyclobutane derivatives .
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by the four-membered ring, which can exhibit a planar or puckered conformation. For example, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate reveals a slightly distorted square-planar arrangement of the central ring . Methylenecyclobutane has been studied using electron diffraction and spectroscopy, showing large-amplitude ring-puckering motion .
Chemical Reactions Analysis
Cyclobutane derivatives participate in various chemical reactions. The photocycloaddition of methyl chromonecarboxylates with alkenes to form cyclobutane adducts is an example of the reactivity of these compounds under light irradiation . The Baeyer–Villiger oxidation of 2-methylenecyclobutanones to 4-methylenebutanolides using (PhSe)2 and H2O2 at room temperature is another reaction showcasing the chemical versatility of cyclobutane derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their strained ring structure. The crystal packing in the structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate is stabilized by hydrogen bonding and van der Waals interactions, highlighting the importance of non-covalent interactions in the solid state . The polymerization of methyl 3-methylcyclobutene-1-carboxylate results in polymers with specific thermal properties, which are determined by the nature of the cyclobutane ring and the substituents attached to it .
科学研究应用
Synthesis and Chemical Reactions
Cyclobutene Reactions : Methyl 3-formylcyclobutene-3-carboxylate, related to Methyl 3-methylenecyclobutanecarboxylate, was synthesized and used to study electrocyclic reactions, contributing to our understanding of ring-opening dynamics in organic chemistry (Niwayama & Houk, 1992).
Small-Ring Compounds Synthesis : Methylenecyclobutene, synthesized from derivatives like 3-methylenecyclobutanecarboxylic acid, plays a role in understanding molecular-orbital theory and polymerization processes (Applequist & Roberts, 1956).
Conformationally Restricted Amino Acids : Methyl 3-methylenecyclobutanecarboxylate was used in synthesizing new spiro[2.3]hexane amino acids, analogs of γ-aminobutyric acid, showing potential in modulating GABAergic cascades in the human central nervous system (Yashin et al., 2017).
Dimerisation and Ring-Opening Studies : Studies involving methyl 3,3-dimethylcyclopropenecarboxylate, related to Methyl 3-methylenecyclobutanecarboxylate, shed light on dimerisation and ring-opening reactions, contributing to the field of organic synthesis (Baird et al., 1987).
Biochemical and Environmental Applications
DNA Damage Repair Mechanisms : Studies on Escherichia coli AlkB, which repairs DNA alkylation damage, involve understanding the chemistry of methylated compounds, where derivatives like Methyl 3-methylenecyclobutanecarboxylate can play a role in mechanistic insights (Trewick et al., 2002).
Organic Pollutant Degradation : Research into degrading organic pollutants like methylene blue, tetracycline, and rhodamine b using ferromanganese oxide in aqueous medium, where molecules like Methyl 3-methylenecyclobutanecarboxylate could be studied for their interactions with such systems (Kabel et al., 2021).
Pharmaceutical and Material Science
- Drug Candidate Compound Synthesis : Scale-up synthesis of deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivative using continuous photo flow chemistry highlights the role of Methyl 3-methylenecyclobutanecarboxylate derivatives in pharmaceutical synthesis (Yamashita et al., 2019).
安全和危害
The safety information available indicates that Methyl 3-methylenecyclobutanecarboxylate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .
属性
IUPAC Name |
methyl 3-methylidenecyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-3-6(4-5)7(8)9-2/h6H,1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWTXCSCDKIANQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=C)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453305 | |
| Record name | Methyl 3-methylenecyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methylenecyclobutanecarboxylate | |
CAS RN |
15963-40-3 | |
| Record name | Methyl 3-methylenecyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-methylenecyclobutanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



